Full Redox Reversibility of Poly(3-nonylthiophene) vs. Irreversible Hysteresis in Poly(thiophene) and Poly(3-methylthiophene)
Cyclic voltammetry with in situ absorbance-based Nernst analysis reveals that poly(3-nonylthiophene) (PNT) undergoes fully reversible oxidation/reduction with no observable hysteresis, whereas poly(thiophene) (PT) and poly(3-methylthiophene) (PMeT) both exhibit significant hysteresis indicative of irreversible side processes [1]. The apparent standard potential E°′ and the initial Nernst slope decrease in the order PT > PMeT > PNT, confirming that the nonyl side chain lowers the oxidation potential and simplifies the redox mechanism [1].
| Evidence Dimension | Redox reversibility (hysteresis in cyclic voltammetry / Nernst analysis) |
|---|---|
| Target Compound Data | PNT: fully reversible; no hysteresis detected |
| Comparator Or Baseline | PT: significant hysteresis; PMeT: significant hysteresis |
| Quantified Difference | Qualitative: PNT uniquely reversible; E°′ order PT > PMeT > PNT |
| Conditions | In situ absorbance spectroelectrochemistry; Nernst plots (E vs. log[O]/[R]) at multiple doping levels; J. Phys. Chem. 1990, 94, 8614 |
Why This Matters
For applications requiring thousands of stable switching cycles—electrochromic windows, organic batteries, electrochemical sensors—PNT's full reversibility directly translates to longer operational lifetime compared to PT or PMeT, making 2-nonylthiophene the preferred monomer choice when cycling stability is a critical design requirement.
- [1] Marque, P., & Roncali, J. (1990). Structural Effect on the Redox Thermodynamics of Poly(thiophenes). Journal of Physical Chemistry, 94, 8614–8617. View Source
